2-Phenyl-3-methoxypyrazine
Overview
Description
2-Phenyl-3-methoxypyrazine is a member of the methoxypyrazine family, which is known for its distinctive odor properties. Methoxypyrazines are heterocyclic aromatic organic compounds that contain a pyrazine ring substituted with a methoxy group and a phenyl group. These compounds are often found in nature and are known for their strong, earthy, and green aromas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-methoxypyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine. For instance, the reaction of 2-phenyl-1,2-diketone with 3-methoxy-1,2-diamine under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. Specific details on industrial methods are proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used
Scientific Research Applications
2-Phenyl-3-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Methoxypyrazines, including this compound, are studied for their role in plant-insect interactions and as semiochemicals.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its strong odor properties .
Mechanism of Action
The mechanism of action of 2-Phenyl-3-methoxypyrazine involves its interaction with olfactory receptors due to its strong odor. In biological systems, it may act as a semiochemical, influencing the behavior of insects and other organisms. The exact molecular targets and pathways are still under investigation, but it is known to interact with specific receptors in the olfactory system .
Comparison with Similar Compounds
3-Isobutyl-2-methoxypyrazine (IBMP): Known for its green bell pepper aroma, commonly found in wines.
3-Isopropyl-2-methoxypyrazine (IPMP): Also found in wines, contributing to green and earthy flavors.
2,5-Dimethyl-3-methoxypyrazine: Known for its strong odor and used in flavoring .
Uniqueness: 2-Phenyl-3-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct odor properties and chemical reactivity compared to other methoxypyrazines. Its phenyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methoxy-3-phenylpyrazine |
InChI |
InChI=1S/C11H10N2O/c1-14-11-10(12-7-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
TXJSCDNLDZPGIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.